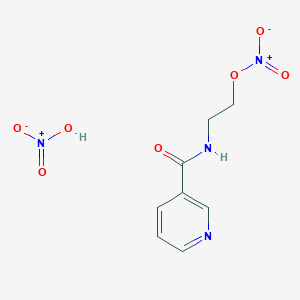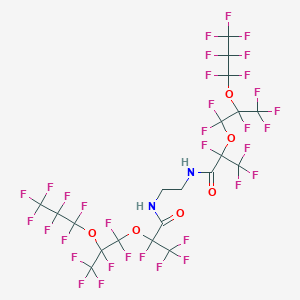![molecular formula C10H11NO2 B13422362 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile is a deuterated organic compound Deuterium, a stable isotope of hydrogen, is incorporated into the methoxy groups of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile typically involves the deuteration of 3,4-dimethoxybenzyl cyanide. The process begins with the protection of the hydroxyl groups on the benzene ring, followed by the introduction of deuterium atoms using deuterated reagents. The final step involves the conversion of the protected intermediate to the acetonitrile derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterated methanol or other deuterated solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and specific reaction temperatures are employed to facilitate the deuteration process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(trideuteriomethoxy)benzaldehyde or 3,4-bis(trideuteriomethoxy)benzoic acid.
Reduction: Formation of 2-[3,4-bis(trideuteriomethoxy)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile involves its interaction with molecular targets through its functional groups. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo various transformations, affecting the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzyl cyanide: The non-deuterated analog of 2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile.
2-[3,4-Dimethoxyphenyl]acetonitrile: Another non-deuterated analog with similar structural features.
2-[3,4-Bis(methoxy)phenyl]acetonitrile: A compound with similar functional groups but without deuterium incorporation.
Uniqueness
The incorporation of deuterium atoms in this compound makes it unique compared to its non-deuterated analogs. Deuterium can enhance the compound’s metabolic stability, reduce the rate of metabolic degradation, and provide distinct spectroscopic properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
183.24 g/mol |
IUPAC-Name |
2-[3,4-bis(trideuteriomethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
ASLSUMISAQDOOB-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CC#N)OC([2H])([2H])[2H] |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)](/img/structure/B13422352.png)


![3-Carbamoyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B13422381.png)
